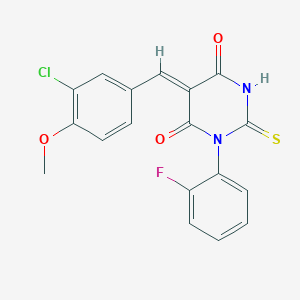
2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as AG-014699 or rucaparib, is a PARP inhibitor that has shown promise in a variety of research applications. In
作用机制
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of DNA damage, and by inhibiting their activity, 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide can prevent the repair of DNA damage caused by chemotherapy and radiation therapy. This leads to increased sensitivity of cancer cells to these treatments and can improve their efficacy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide have been extensively studied. This compound has been shown to be effective in inhibiting PARP activity in cancer cells, leading to increased sensitivity to chemotherapy and radiation therapy. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide in lab experiments is its well-established synthesis method. This compound is also widely available and has been extensively studied, making it a reliable tool for scientific research. However, one limitation of using this compound is its specificity for PARP enzymes. While this specificity makes it an effective inhibitor of PARP activity, it may limit its usefulness in other research applications.
未来方向
There are several future directions for research on 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide. One area of interest is in the development of new PARP inhibitors that are more specific and effective than current inhibitors. Another area of research is in the use of PARP inhibitors in combination with other cancer treatments, such as immunotherapy. Additionally, there is interest in exploring the potential use of PARP inhibitors in the treatment of other diseases, such as neurodegenerative disorders. Overall, the future of research on 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide and PARP inhibitors looks promising, and there is much to be explored in this field.
合成方法
The synthesis of 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide involves several steps. The starting material is 3,4-dichloroaniline, which is reacted with 1-phenylethylamine to form the intermediate 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)aniline. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the final product, 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide. The synthesis of this compound has been well-established and is widely used in scientific research.
科学研究应用
2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to be effective in inhibiting the activity of PARP enzymes, which are involved in DNA repair. By inhibiting PARP activity, 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)-4-quinolinecarboxamide can increase the sensitivity of cancer cells to chemotherapy and radiation therapy. This has led to the development of several PARP inhibitors, including rucaparib, for the treatment of cancer.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(1-phenylethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O/c1-15(16-7-3-2-4-8-16)27-24(29)19-14-23(17-11-12-20(25)21(26)13-17)28-22-10-6-5-9-18(19)22/h2-15H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDVXDBIAITIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4941035.png)
![4-{[hydroxy(phenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4941039.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941043.png)
![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
methyl]-2-methylpropanamide](/img/structure/B4941061.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4941063.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B4941070.png)

![4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4941103.png)
![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4941141.png)
